3-methyl-N-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzene-1-sulfonamide
Description
3-methyl-N-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzene-1-sulfonamide is a triazolopyridazine derivative characterized by a 3-methyl-substituted [1,2,4]triazolo[4,3-b]pyridazine core. The compound features a benzene sulfonamide group linked via an ethoxyethyl chain to the pyridazine ring. The sulfonamide group may enhance solubility and hydrogen-bonding capacity, while the methyl substituents likely influence steric and electronic properties.
Properties
IUPAC Name |
3-methyl-N-[2-[(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3S/c1-11-4-3-5-13(10-11)24(21,22)16-8-9-23-15-7-6-14-18-17-12(2)20(14)19-15/h3-7,10,16H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYEIMSIUFZWZTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCCOC2=NN3C(=NN=C3C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-N-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzene-1-sulfonamide typically involves multiple steps:
Formation of the triazolopyridazine core: The starting materials for synthesizing the triazolopyridazine core include 3-methylpyrazole and hydrazine, which undergo cyclization in the presence of a catalytic amount of an acid like hydrochloric acid.
Etherification: This intermediate undergoes etherification with 2-chloroethyl benzene-1-sulfonate under basic conditions to form the sulfonamide derivative.
Final product formation: The final compound is isolated and purified using methods such as recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound would likely follow a similar route, scaled up and optimized for efficiency. Continuous flow synthesis and automated reaction setups might be employed to ensure consistent product quality and yield.
Chemical Reactions Analysis
Oxidation: The compound can undergo oxidative reactions, which may modify the triazolopyridazine ring or the sulfonamide group.
Reduction: Reduction reactions could potentially target the nitrogen-containing heterocycle or the sulfonamide functionality, leading to different reduction products.
Substitution: The benzene ring allows for various electrophilic aromatic substitution reactions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Metal hydrides such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogens or nitrating agents in the presence of catalysts.
Oxidative derivatives with modified functional groups.
Reduced compounds with altered ring systems.
Substituted derivatives with different functional groups attached to the benzene ring.
Scientific Research Applications
3-methyl-N-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzene-1-sulfonamide finds its applications in various scientific domains:
Chemistry: As a building block in organic synthesis and catalysis studies.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of novel materials and polymers.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors:
Molecular Targets: It may bind to active sites on enzymes, inhibiting their activity, or interact with receptor proteins, modulating their function.
Pathways Involved: The precise pathways depend on the biological context but may involve modulation of signal transduction or metabolic processes.
Comparison with Similar Compounds
Substituents at Position 6
- Target Compound : Contains a sulfonamide-ethoxyethyl group. This polar substituent may enhance solubility and target engagement via hydrogen bonding.
- Compound 7 (Enamine, Z1220635364) : Features a 5-fluoroindole-ethylamine substituent. The indole moiety facilitates interactions with hydrophobic pockets in bromodomains, as demonstrated in BRD4 inhibition studies (IC₅₀ = 0.12 µM) .
- AZD5153: Incorporates a methoxy group and a piperidyl-phenoxyethyl chain. This bivalent structure enables dual bromodomain binding, showing potent anticancer activity (IC₅₀ = 0.03 µM in leukemia models) .
Substituents at Position 3
Modifications in Linker Regions
- Compound 13: Utilizes a benzoate ester linked via ethylamino. This ester group improves oral bioavailability but may reduce metabolic stability compared to sulfonamides .
- Compound 3 (): Employs a methoxy-propanamide linker.
Physicochemical Properties
Note: Melting points and solubility data for the target compound are absent in the provided evidence, highlighting a gap in current literature.
Research Implications and Gaps
The target compound’s sulfonamide-ethoxyethyl chain distinguishes it from analogs with indole or piperidine substituents. Future studies should prioritize:
Activity Profiling : Comparison with AZD5153 in BRD4 inhibition assays.
ADMET Studies : Evaluation of solubility, metabolic stability, and toxicity.
Crystallographic Analysis : To confirm binding modes, as done for related derivatives in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
